

"6-Bromo-2,3-difluorobenzaldehyde" molecular weight

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Compound of Interest

Compound Name: 6-Bromo-2,3-difluorobenzaldehyde

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Technical Guide: 6-Bromo-2,3-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-Bromo-2,3-difluorobenzaldehyde**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its physicochemical properties, including its molecular weight, and presents a detailed, plausible experimental protocol for its synthesis. Furthermore, it includes key characterization data and a visual representation of the synthetic workflow to aid researchers in their laboratory work.

Introduction

6-Bromo-2,3-difluorobenzaldehyde is an aromatic aldehyde containing bromine and fluorine atoms. This substitution pattern makes it a valuable building block in medicinal chemistry and materials science. The presence of the aldehyde functional group allows for a wide range of chemical transformations, while the halogen substituents can be utilized for cross-coupling reactions or to modulate the electronic and lipophilic properties of target molecules. This guide serves as a technical resource for professionals working with this compound.

Physicochemical Properties and Molecular Weight

The fundamental properties of **6-Bromo-2,3-difluorobenzaldehyde** are crucial for its handling, application, and characterization.

Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for **6-Bromo-2,3-difluorobenzaldehyde** is $C_7H_3BrF_2O$.^{[1][2][3]}

The molecular weight is calculated as follows:

- Carbon (C): 7 atoms \times 12.011 amu/atom = 84.077 amu
- Hydrogen (H): 3 atoms \times 1.008 amu/atom = 3.024 amu
- Bromine (Br): 1 atom \times 79.904 amu/atom = 79.904 amu
- Fluorine (F): 2 atoms \times 18.998 amu/atom = 37.996 amu
- Oxygen (O): 1 atom \times 15.999 amu/atom = 15.999 amu

Total Molecular Weight = 221.00 amu

This calculated molecular weight is consistent with values found in chemical supplier catalogs.^{[3][4]}

Quantitative Data Summary

A summary of the key quantitative data for **6-Bromo-2,3-difluorobenzaldehyde** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₇ H ₃ BrF ₂ O	[1][2][3]
Molecular Weight	221.00 g/mol	[3][4]
CAS Number	360576-04-1	[1]
Appearance	White to cream or pale brown crystals or powder	[1]
Melting Point	38.5-44.5 °C	[1]
Assay (by GC)	≥97.5%	[1]

Synthesis Protocol

The synthesis of **6-Bromo-2,3-difluorobenzaldehyde** can be achieved via ortho-lithiation of 1-bromo-2,3-difluorobenzene followed by formylation with N,N-dimethylformamide (DMF). The following is a detailed experimental protocol based on established methods for analogous transformations.

Materials and Reagents

- 1-Bromo-2,3-difluorobenzene
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)
- N,N-Dimethylformamide (DMF), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO₄)

- Ethyl acetate
- Hexanes

Experimental Procedure

- **Reaction Setup:** A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. The flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
- **Initial Solution:** The flask is charged with 1-bromo-2,3-difluorobenzene (1.0 eq) and anhydrous THF (to make a 0.5 M solution).
- **Lithiation:** The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.
- **Formylation:** Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at this temperature.
- **Quenching:** The reaction is quenched by the slow addition of 1 M HCl (2.0 eq) at -78 °C. The mixture is then allowed to warm to room temperature.
- **Workup:** The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL), then dried over anhydrous MgSO₄.
- **Purification:** The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield **6-bromo-2,3-difluorobenzaldehyde** as a solid.

Characterization

The structure and purity of the synthesized **6-Bromo-2,3-difluorobenzaldehyde** can be confirmed by standard analytical techniques.

- ¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the aldehyde proton (CHO) at approximately δ 10.3 ppm, and multiplets in the aromatic region (δ 7.0-8.0 ppm)

corresponding to the two aromatic protons.

- ^{13}C NMR (100 MHz, CDCl_3): Expected signals would include the aldehyde carbonyl carbon at approximately δ 188-192 ppm, and aromatic carbons showing C-F and C-Br couplings.
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak $[\text{M}]^+$ and $[\text{M}+2]^+$ pattern characteristic of a monobrominated compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **6-Bromo-2,3-difluorobenzaldehyde**.



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Caption: Synthetic pathway for **6-Bromo-2,3-difluorobenzaldehyde**.

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References

- 1. H31855.06 [thermofisher.com]
- 2. 6-Bromo-2,3-difluorobenzaldehyde [oakwoodchemical.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 6-Bromo-2,3-difluorobenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
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